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molecular formula C20H20FNO3S B1678051 Prasugrel CAS No. 150322-43-3

Prasugrel

Cat. No. B1678051
M. Wt: 373.4 g/mol
InChI Key: DTGLZDAWLRGWQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08937053B2

Procedure details

Prasugrel free base prepared by example 3 (2.0 g) disclosed herein was dissolved in acetone (25 ml) with stirring at 20° C. until complete dissolution and the mixture was further stirred for 10 minutes. A solution of hydrochloric acid in acetone (0.46 ml hydrochloric acid (37 wt. %) dissolved in 5 ml acetone) was added slowly to the reaction mixture over 1 hour at 20° C. After the addition, a seed crystal (0.05 g) (crystalline form B2 of prasugrel hydrochloride), the resulting mixture was stirred at 20° C. for 15 hours followed by filtration. The obtained crystal was washed with acetone and dried under vacuum at 50° C. for 24 hours. The resulting product was prasugrel hydrochloride crystalline Form B2 with the HPLC purity of 99.74%. The yield was 90%.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.46 mL
Type
solvent
Reaction Step Two
[Compound]
Name
crystal
Quantity
0.05 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([O:4][C:5]1[S:9][C:8]2[CH2:10][CH2:11][N:12]([CH:14]([C:22]([CH:24]3[CH2:26][CH2:25]3)=[O:23])[C:15]3[CH:16]=[CH:17][CH:18]=[CH:19][C:20]=3[F:21])[CH2:13][C:7]=2[CH:6]=1)=[O:3].[ClH:27]>CC(C)=O>[CH3:1][C:2]([O:4][C:5]1[S:9][C:8]2[CH2:10][CH2:11][N:12]([CH:14]([C:22]([CH:24]3[CH2:26][CH2:25]3)=[O:23])[C:15]3[CH:16]=[CH:17][CH:18]=[CH:19][C:20]=3[F:21])[CH2:13][C:7]=2[CH:6]=1)=[O:3].[ClH:27] |f:3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC(=O)OC1=CC2=C(S1)CCN(C2)C(C=3C=CC=CC3F)C(=O)C4CC4
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0.46 mL
Type
solvent
Smiles
CC(=O)C
Step Three
Name
crystal
Quantity
0.05 g
Type
reactant
Smiles
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
with stirring at 20° C. until complete dissolution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was further stirred for 10 minutes
Duration
10 min
ADDITION
Type
ADDITION
Details
After the addition
FILTRATION
Type
FILTRATION
Details
followed by filtration
WASH
Type
WASH
Details
The obtained crystal was washed with acetone
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 50° C. for 24 hours
Duration
24 h

Outcomes

Product
Name
Type
Smiles
CC(=O)OC1=CC2=C(S1)CCN(C2)C(C=3C=CC=CC3F)C(=O)C4CC4.Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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